molecular formula C10H13N3O2 B014939 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone CAS No. 86270-92-0

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone

Cat. No.: B014939
CAS No.: 86270-92-0
M. Wt: 210.25 g/mol
InChI Key: FLAQQSHRLBFIEZ-FIBGUPNXSA-N
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Description

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is a synthetic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is often studied in the context of its effects on biological systems and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone typically involves the nitrosation of a precursor amine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The process may involve multiple steps to ensure the incorporation of the deuterium atoms.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions may convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is used in various scientific research applications:

    Chemistry: Studied for its reactivity and potential as a synthetic intermediate.

    Biology: Investigated for its effects on cellular processes and potential carcinogenicity.

    Medicine: Explored for its role in understanding the mechanisms of tobacco-related cancers.

    Industry: Used in the development of analytical methods for detecting nitrosamines in products.

Mechanism of Action

The mechanism of action of 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound may also interact with enzymes and other proteins, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.

    N-Nitrosopyrrolidine: A nitrosamine found in tobacco products.

    N-Nitrosodiethylamine: Known for its presence in various industrial processes.

Uniqueness

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is unique due to its specific structure, which includes a pyridyl ring and deuterium atoms. This makes it particularly useful in studies involving isotopic labeling and tracing.

Properties

IUPAC Name

N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQQSHRLBFIEZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235465
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86270-92-0
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086270920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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